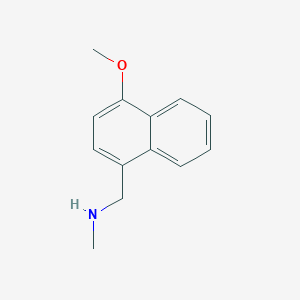

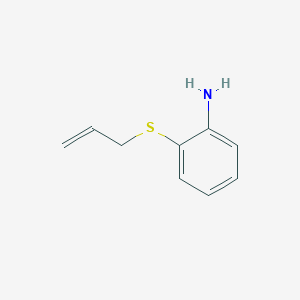

2-(烯丙硫基)苯胺

科学研究应用

1. 喹啉衍生物的合成

李等人(2016 年)开发了一种钯催化的需氧氧化方法,以合成由烯丙苯和苯胺制成的官能化 2-取代喹啉。该方法以其高官能团耐受性和原子经济性而著称,使其在合成和药物化学中具有价值。该过程可能涉及烯丙 C-H 官能化的氧化,在一个容器中形成 C-C 和 C-N 键 (Li et al., 2016).

2. 异构化过程

Barluenga 等人(1997 年)研究了 N-烯丙基-N-(2-锂烯丙基)苯胺的分子内碳金属化,导致区域和立体选择性的异构化过程。这项研究突出了此类化合物在合成化学中的潜力,特别是在涉及溴-锂交换和与 CuCN 跨金属化的重排中 (Barluenga et al., 1997).

3. 苯胺代谢物的合成

Kenny 等人(2004 年)专注于合成和表征双氯芬酸的代谢物,这是一种非甾体抗炎药。他们的研究包括开发了一种从苯酚高效两步制备苯胺的方法。这项研究对于理解药物化合物的代谢途径及其影响具有重要意义 (Kenny et al., 2004).

4. 有机合成中的催化

Ozawa 等人(2002 年)报道了一种带有 sp2 杂化的膦配体的(π-烯丙基)钯配合物,该配合物可有效催化烯丙醇转化为单烯丙基苯胺。他们的研究为有机合成中的催化领域做出了贡献,为键形成提供了新的方法 (Ozawa et al., 2002).

5. 聚苯胺涂层和缓蚀

Mengoli 等人(1981 年)探索了在铁阳极上电解沉积苯胺黑涂层,证明了烯丙胺作为铁腐蚀的有效抑制剂。这项研究与材料科学中保护性涂层的开发相关 (Mengoli et al., 1981).

安全和危害

作用机制

Target of Action

Anilines, a class of compounds to which 2-(allylthio)aniline belongs, are known to interact with various enzymes and proteins in the body .

Mode of Action

Anilines generally undergo metabolic transformations in the body, which can lead to the formation of reactive metabolites . These metabolites can interact with cellular targets, leading to various biological effects .

Biochemical Pathways

For instance, anilines can undergo N-alkylation, a process catalyzed by various metal complex and heterogeneous catalysts . This process can lead to the formation of various metabolites, which can have different biological effects .

Pharmacokinetics

The pharmacokinetics of 2-(Allylthio)aniline have been studied in rats . The compound is metabolized by cytochrome P450 (CYP) isozymes . The rate of elimination of 2-(Allylthio)aniline was found to be rapid compared to other aniline derivatives . The metabolic transformation of 2-(Allylthio)aniline can influence its bioavailability .

Result of Action

The metabolic products of anilines can interact with various cellular targets, potentially leading to a range of biological effects .

Action Environment

The action of 2-(Allylthio)aniline can be influenced by various environmental factors. For instance, the compound is stable under normal conditions, but partial decomposition may occur under high temperature or light exposure . It is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .

属性

IUPAC Name |

2-prop-2-enylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIIJUUMINQFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407052 | |

| Record name | 2-(allylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77053-20-4 | |

| Record name | 2-(allylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

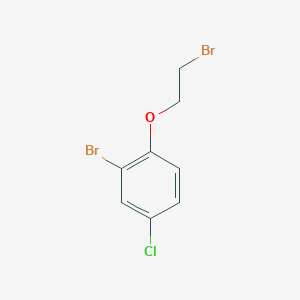

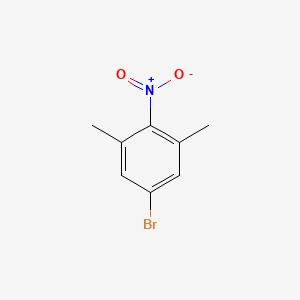

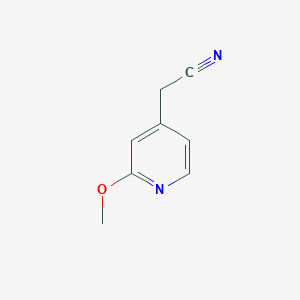

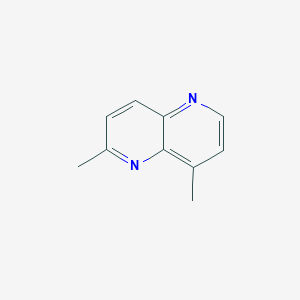

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057074.png)

![Methanone, [2-[[(2-hydroxyethyl)methylamino]methyl]phenyl]phenyl-](/img/structure/B3057085.png)